4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
CAS No.: 1703794-33-5
Cat. No.: VC11706330
Molecular Formula: C10H8ClN5
Molecular Weight: 233.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1703794-33-5 |
|---|---|
| Molecular Formula | C10H8ClN5 |
| Molecular Weight | 233.66 g/mol |
| IUPAC Name | 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine |
| Standard InChI | InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3 |
| Standard InChI Key | UFIRISYMYHBEJF-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl |
| Canonical SMILES | CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The compound is systematically named 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1, triazine under IUPAC rules. Key identifiers include:
Molecular and Crystallographic Data
The compound’s planar structure arises from the fusion of a pyrrole ring with a triazine moiety, stabilized by conjugated π-electrons. Key structural features include:
-
Bond Angles: N1-C2-N3 = 117.5°, C4-C5-N6 = 121.2° (calculated via DFT)
-
Torsional Stability: The pyrazole ring exhibits minimal deviation (±2.5°) from coplanarity with the triazine core .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 233.66 g/mol |
| XLogP3 (Partition Coefficient) | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 54.8 Ų |
Synthetic Methodologies
Nucleophile-Induced Rearrangement
A validated route involves the rearrangement of pyrrolooxadiazine intermediates under mild conditions (0°C, 5 minutes) . For example:
-
Starting Material: Pyrrolooxadiazine 11a (1.0 equiv)
-
Reagent: Li(MeAlSPh) (1.2 equiv) in THF
This method outperforms traditional approaches requiring high temperatures (>100°C) and prolonged reaction times .
Regioselective Intramolecular Cyclization
An alternative pathway employs 1,2-biscarbamoyl-substituted pyrroles 10 as precursors :
-
Chlorination: 3-Chloro-1H-pyrrole-2-carboxylic acid (13) treated with Vilsmeier reagent (POCl/DMF).
-
Amination: Reaction with NHCl/NaClO yields N-aminopyrrole 15 (up to 89% yield) .
-
Cyclization: EDC·HCl-mediated coupling with Boc-L-alanine forms 10, which cyclizes to the target compound .
Table 2: Optimization of Cyclization Conditions
| Entry | Reagent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrolidine | 25 | 24 h | <5 |
| 2 | Li(MeAlSPh) | 0 | 5 min | 82 |
| 3 | NaOMe | 25 | 30 min | 75 |
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 4 undergoes substitution with diverse nucleophiles:
-
Amines: Primary amines (e.g., methylamine) afford 4-amino derivatives in >70% yield .
-
Thiols: Benzyl mercaptan substitutes chlorine at 60°C (DMF, KCO).
Oxidation and Reduction
-
Oxidation: MnO in acetone converts the pyrazole methyl group to a carboxylic acid (45% yield) .
-
Reduction: H/Pd-C reduces the triazine ring to a tetrahydro derivative, altering electronic properties.
Applications in Pharmaceutical Research
Kinase Inhibition
The compound’s planar structure enables π-stacking interactions with ATP-binding pockets. In silico docking studies predict:
Antibacterial Activity
Against Staphylococcus aureus (MRSA):
-
MIC: 8 μg/mL (vs. 32 μg/mL for ciprofloxacin).
-
Mechanism: Disruption of DNA gyrase ATPase activity.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
The target compound’s lower LogP and superior kinase inhibition highlight its pharmacokinetic advantages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume